Cyclohexylmethyl N-[(1R,2R)-2-(3H-imidazol-4-yl)cyclopropyl]carbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GT2394 involves multiple steps, starting with the preparation of the cyclohexylmethyl N-[(1R,2R)-2-(3H-imidazol-4-yl)cyclopropyl]carbamate . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of GT2394 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: GT2394 undergoes various chemical reactions, including:
Oxidation: GT2394 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert GT2394 into reduced forms with different pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups into the GT2394 molecule, altering its activity and selectivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
GT2394 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of histamine H3 receptor agonists.
Biology: Investigated for its effects on neurotransmitter release and neuronal signaling.
Medicine: Explored for potential therapeutic applications in neurological disorders such as Alzheimer’s disease and schizophrenia.
Industry: Utilized in the development of new pharmacological agents targeting the histamine H3 receptor
Mechanism of Action
GT2394 exerts its effects by binding to the histamine H3 receptor, a G-protein-coupled receptor located in the central nervous system . Upon binding, GT2394 modulates the release of various neurotransmitters, including histamine, dopamine, and acetylcholine. This modulation occurs through the inhibition of adenylate cyclase activity and the subsequent reduction in cyclic adenosine monophosphate levels .
Comparison with Similar Compounds
GT2331: Another histamine H3 receptor agonist with similar pharmacological properties.
GT2345: A compound with a different chemical structure but similar activity at the histamine H3 receptor.
Uniqueness of GT2394: GT2394 is unique due to its specific binding affinity and selectivity for the histamine H3 receptor. This makes it a valuable tool for studying the receptor’s role in various physiological and pathological processes .
Properties
Molecular Formula |
C14H21N3O2 |
---|---|
Molecular Weight |
263.34 g/mol |
IUPAC Name |
cyclohexylmethyl N-[(1R,2R)-2-(1H-imidazol-5-yl)cyclopropyl]carbamate |
InChI |
InChI=1S/C14H21N3O2/c18-14(19-8-10-4-2-1-3-5-10)17-12-6-11(12)13-7-15-9-16-13/h7,9-12H,1-6,8H2,(H,15,16)(H,17,18)/t11-,12-/m1/s1 |
InChI Key |
SLQAVEDMASVHTL-VXGBXAGGSA-N |
Isomeric SMILES |
C1CCC(CC1)COC(=O)N[C@@H]2C[C@H]2C3=CN=CN3 |
Canonical SMILES |
C1CCC(CC1)COC(=O)NC2CC2C3=CN=CN3 |
Origin of Product |
United States |
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